molecular formula C6H9ClO3 B1610529 6-CHLORO-2-OXOHEXANOIC ACID CAS No. 62123-65-3

6-CHLORO-2-OXOHEXANOIC ACID

Cat. No.: B1610529
CAS No.: 62123-65-3
M. Wt: 164.59 g/mol
InChI Key: JSHYXBDPWOARHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-CHLORO-2-OXOHEXANOIC ACID, can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid, followed by oxidation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and an oxidizing agent like potassium permanganate or chromium trioxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 6-chloro-2-oxo-, may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-OXOHEXANOIC ACID, undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

6-CHLORO-2-OXOHEXANOIC ACID, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals, including flavors, fragrances, and polymers.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-chloro-2-oxo-, involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.

Comparison with Similar Compounds

6-CHLORO-2-OXOHEXANOIC ACID, can be compared with other similar compounds, such as:

    Hexanoic acid: Lacks the chlorine and oxo groups, resulting in different chemical properties and reactivity.

    6-Chlorocaproic acid: Similar structure but lacks the oxo group, leading to variations in reactivity and applications.

    5-Oxohexanoic acid: Similar structure but with the oxo group at a different position, affecting its chemical behavior.

Properties

IUPAC Name

6-chloro-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-4-2-1-3-5(8)6(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHYXBDPWOARHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482530
Record name Hexanoic acid, 6-chloro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-65-3
Record name Hexanoic acid, 6-chloro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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